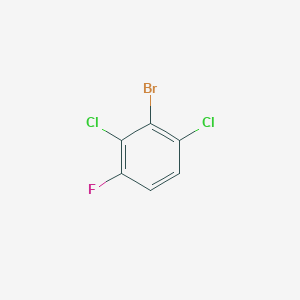

![molecular formula C15H10F6N2S B1288397 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea CAS No. 1744-07-6](/img/structure/B1288397.png)

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

Vue d'ensemble

Description

“1,3-Bis[4-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H10F6N2S and a molecular weight of 364.31 . It is a solid substance at room temperature . This compound is used extensively in promoting organic transformations .

Synthesis Analysis

The synthesis of thioureas, including “1,3-Bis[4-(trifluoromethyl)phenyl]thiourea”, involves the use of (thio)urea derivatives as organocatalysts . The reaction completion is followed by solvent removal on a rotary evaporator .

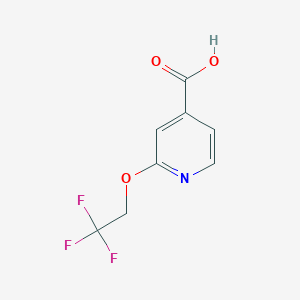

Molecular Structure Analysis

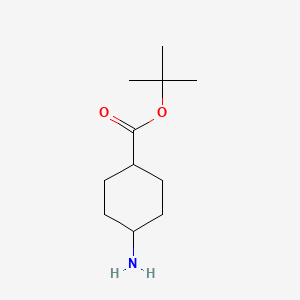

The molecular structure of “1,3-Bis[4-(trifluoromethyl)phenyl]thiourea” is characterized by the presence of two phenyl rings, each substituted with a trifluoromethyl group, attached to a thiourea moiety .

Chemical Reactions Analysis

“1,3-Bis[4-(trifluoromethyl)phenyl]thiourea” is known to play a very important role in the development of H-bond organocatalysts . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Physical And Chemical Properties Analysis

“1,3-Bis[4-(trifluoromethyl)phenyl]thiourea” is a solid at room temperature . It is soluble in methanol .

Applications De Recherche Scientifique

Organocatalysis

“1,3-Bis[4-(trifluoromethyl)phenyl]thiourea” and its derivatives have been used extensively as organocatalysts in organic chemistry . They can activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Catalyst Development

This compound has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

NMR Enantiodiscrimination

“1,3-Bis[4-(trifluoromethyl)phenyl]thiourea” has been used as a chiral sensor for the NMR enantiodiscrimination of N-acetyl and N-trifluoroacetyl amino acid derivatives . It shows remarkable propensity to enantiodiscriminate these derivatives with high enantioresolution quotients .

High-Refractive-Index Applications

Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl)thiophene have been used for high-refractive-index applications .

Biocatalytic Synthesis

This compound has been used in the efficient biocatalytic synthesis of certain derivatives .

Safety And Hazards

Orientations Futures

The use of (thio)urea derivatives, including “1,3-Bis[4-(trifluoromethyl)phenyl]thiourea”, as organocatalysts in organic chemistry has increased rapidly over the last decade . Future research will likely continue to explore the potential applications of these compounds in various chemical reactions .

Propriétés

IUPAC Name |

1,3-bis[4-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N2S/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZUZQRUYXHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=S)NC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599478 | |

| Record name | N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea | |

CAS RN |

1744-07-6 | |

| Record name | N,N'-Bis[4-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)

![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)